

Elucidation of the Structure and Spectral Properties of Viniferol D

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Viniferol D, a resveratrol trimer, stands as a notable stilbenoid due to its complex chemical architecture. This document provides a comprehensive overview of the structural elucidation of (+)-**Viniferol D**, detailing the spectral data and experimental methodologies that have been pivotal in its characterization. The information presented herein is intended to serve as a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

Structural Identity and Source

(+)-Viniferol D is a stilbenetrimer that was first isolated from the stems of Vitis vinifera 'Kyohou'.[1] Its structure is distinguished by a bicyclo[5.3.0]decane ring system, a feature that sets it apart from many other resveratrol oligomers.[1] The elucidation of its complete structure and stereochemistry was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Data

The spectral data are fundamental to the structural confirmation of **Viniferol D**. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Table 1: ¹H NMR Spectral Data for (+)-Viniferol D (400 MHz, acetone-d₆)[1]



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2a, 6a	7.23	d	8.8
H-2b, 6b	7.03	d	8.5
H-3a, 5a	6.78	d	8.8
H-3b, 5b	6.64	d	8.5
H-12a	6.44	d	2.2
H-10a	6.27	d	2.2
H-10b, 14b	6.25	d	2.0
H-12b	6.13	t	2.0
H-11c, 13c	6.10	d	2.0
H-9c	5.99	t	2.0
H-7a	5.95	d	2.9
H-7b	5.10	brs	
H-8a	4.22	d	2.9
H-8b	4.14	d	11.7
H-7c	4.28	d	9.9
H-8c	2.86	dd	11.7, 9.9

Table 2: ¹³C NMR Spectral Data for (+)-Viniferol D (100 MHz, acetone-d₆)

The ^{13}C NMR data for (+)-Viniferol D were reported to be very close to those of (+)-ampelopsin C.[1]

Table 3: Mass Spectrometry Data for (+)-Viniferol D



Technique	Ionization Mode	Mass (m/z)	Formula
HR-FAB-MS (High			
Resolution Fast Atom	Positive	677.2022	C42H33O9 (M+H)+
Bombardment Mass			
Spectrometry)			

Precursor ions at m/z 679.197 and their corresponding MS/MS fragments have also been assigned to (+)-viniferol D.[2]

Experimental Protocols

The isolation and structural characterization of **Viniferol D** involved a multi-step process, as detailed below.

- 3.1. Isolation and Purification of (+)-Viniferol D[1]
- Extraction: The dried stems of Vitis vinifera 'Kyohou' were extracted with methanol.
- Solvent Partitioning: The methanol extract was partitioned between ethyl acetate and water.
 The ethyl acetate soluble fraction was retained.
- Initial Chromatography: The ethyl acetate fraction was subjected to column chromatography on reversed-phase silica gel (C-8) using a methanol-water gradient (55:45).
- Size Exclusion Chromatography: A fraction from the previous step was further purified by column chromatography on Sephadex LH-20 with methanol as the eluent.
- Preparative Thin Layer Chromatography (TLC): The final purification was achieved by preparative TLC on silica gel using a solvent system of chloroform-methanol-water (100:20:1) to yield pure (+)-Viniferol D.
- 3.2. Spectroscopic Analysis[1]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in acetone-d₆. Structural assignments were supported by 2D NMR experiments, including HMBC (Heteronuclear Multiple Bond Correlation).



 Mass Spectrometry: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

Structural and Workflow Diagrams

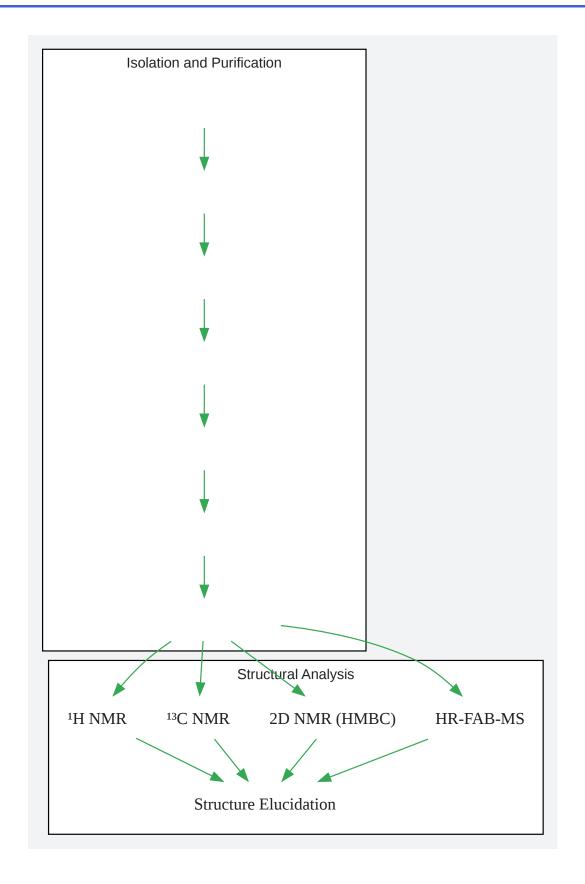
The following diagrams illustrate the chemical structure of **Viniferol D** and the experimental workflow for its elucidation.



(+)-Viniferol D

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